2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the allylthio and amino groups.
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allylthio Group: This step often involves the reaction of the thieno[2,3-d]pyrimidine intermediate with allylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the allylthio group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups at the amino position.
Scientific Research Applications
2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the allylthio group, which may affect its biological activity.
2-(Methylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a methylthio group instead of an allylthio group.
Uniqueness
2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of the allylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Biological Activity
2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its potential therapeutic applications in cancer treatment, antimicrobial properties, and enzyme inhibition.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core substituted with an allylthio group and an amino group. Its molecular formula is C11H12N4O2S, and it has a molecular weight of approximately 268.31 g/mol. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.
- Case Study : A derivative of thieno[2,3-d]pyrimidine was found to exhibit an IC50 value of 9.1 nM against MCF-7 cells, indicating potent antiproliferative activity . This suggests that this compound may share similar properties.
Antimicrobial Activity
Thienopyrimidine derivatives have also been investigated for their antimicrobial properties. The structural features of these compounds allow them to interact with bacterial enzymes or membranes, leading to inhibition of growth.
- Research Findings : In vitro studies have shown that certain thienopyrimidines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific activity of this compound remains to be fully elucidated but may be significant based on its structural analogs.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Thienopyrimidine derivatives have been reported to act as inhibitors of various enzymes such as thymidylate synthase and other kinases involved in cancer progression.
- Example : Inhibition studies on related compounds revealed that modifications in the thienopyrimidine structure can enhance enzyme binding affinity and selectivity . This suggests that this compound could be optimized for better enzyme inhibition.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit key metabolic enzymes critical for cancer cell survival.
- Cell Cycle Arrest : They may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Data Tables
Properties
IUPAC Name |
4-amino-5-methyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c1-3-4-17-11-13-8(12)6-5(2)7(10(15)16)18-9(6)14-11/h3H,1,4H2,2H3,(H,15,16)(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFIHSAFKRNDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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